molecular formula C4H3N3 B146718 1H-Pyrazole-4-carbonitrile CAS No. 31108-57-3

1H-Pyrazole-4-carbonitrile

Cat. No. B146718
CAS RN: 31108-57-3
M. Wt: 93.09 g/mol
InChI Key: NUGZBVBZIDWZAD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3 . It is a solid substance at room temperature .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-carbonitrile is represented by the linear formula C4H3N3 .


Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc) 2, CuO/ZrO 2, cerium (IV) ammonium nitrate, graphene oxide–TiO 2, oxone, palladium and copper, and alum have been studied for this reaction .


Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbonitrile is a solid substance at room temperature . It has a molecular weight of 93.09 . The boiling point is 317.4°C at 760 mmHg, and the melting point ranges from 53-57°C .

Scientific Research Applications

1. Synthesis of Functionalized Quinolines

1H-Pyrazole-4-carbonitrile is utilized in the synthesis of novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles. These compounds, derived from 4-chloroquinoline-3-carbaldehyde hydrazones, are of biological interest and can be obtained through palladium-catalyzed intramolecular C–N bond formation (Wang et al., 2015).

2. Facile One-Pot Synthesis

The compound is involved in a facile, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).

3. Structural Analysis

1H-Pyrazole-4-carbonitrile derivatives like 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile are studied for their molecular structure, including dihedral angles and planarity, contributing to the understanding of their chemical properties (Abdel‐Aziz et al., 2012).

4. Synthesis for Crop Protection

1H-Pyrazole-4-carbonitrile derivatives are synthesized for potential applications in crop protection. These compounds are obtained via Michael-type addition reaction and are of interest due to their regio-selectivity and potential in agriculture (Plem et al., 2015).

5. Antimicrobial Activities

Derivatives of 1H-Pyrazole-4-carbonitrile, such as novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, are synthesized and evaluated for their antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

6. Electrochemically Induced Synthesis

1H-Pyrazole-4-carbonitrile is used in electrochemically induced synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, demonstrating a novel approach in chemical synthesis (Upadhyay et al., 2017).

Safety And Hazards

1H-Pyrazole-4-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity - dusts and mists. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZBVBZIDWZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340402
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carbonitrile

CAS RN

31108-57-3
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,000
Citations
KA Ali, EA Ragab, HS Abdelghafar… - Research on Chemical …, 2016 - Springer
… -1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile (3). In this study, we prepared 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile (4) and studied its …
Number of citations: 12 link.springer.com
K Badhe, V Dabholkar, S Kurade - Current Organocatalysis, 2018 - ingentaconnect.com
… Here in, we present method for synthesis of 5-amino-1Hpyrazole-4-carbonitrile and it’s derivatives from easily available starting materials malononitrile, substituted aromatic aldehyde …
Number of citations: 8 www.ingentaconnect.com
AM Farag, KAK Ali, TMA El-Debss, AS Mayhoub… - European journal of …, 2010 - Elsevier
… -1H-pyrazole-4-carbonitrile (3) was prepared via the reaction of 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile (1) … )-1,5-diphenyl-1H-pyrazole-4-carbonitrile (8a) showed a significant …
Number of citations: 92 www.sciencedirect.com
HA Abdel-Aziz, HA Ghabbour… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C18H13N3O, has a butterfly-like structure, in which the pyrazole ring forms dihedral angles of 59.31 (8) and 57.24 (8) with the two phenyl rings. The dihedral angle …
Number of citations: 9 scripts.iucr.org
IO Ali, TM Salama, MF Bakr, AA El‐Henawy… - Research on Chemical …, 2018 - Springer
… Synthesis of 5-amino-3-thiomethyl 1H-pyrazole-4-carbonitrile (pyrazole) 5-amino-3-thiomethyl 1H-pyrazole-4-carbonitrile was prepared by the method described in the literatures [21, 22…
Number of citations: 9 link.springer.com
TS Choudhare, DS Wagare, SE Shirsath… - Journal of Chemical …, 2021 - Springer
One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime …
Number of citations: 4 link.springer.com
SAS Ghozlan, IA Abdelhamid… - Journal of …, 2005 - Wiley Online Library
3‐Diethylaminoacrylonitrile (1) reacts with hydrazonyl halides (2a‐d) to yield 1,3‐disubstituted pyrazole‐4‐carbonitriles 5a‐d. The acetyl 1‐p‐chlorophenylpyrazole‐4‐carbonitrile (5a) …
Number of citations: 51 onlinelibrary.wiley.com
MIH El-Qaliei, SAS Mousa… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
New pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5 was obtained by reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile 3 with enamine of acetylacetone 2. Coupling of …
Number of citations: 2 ejchem.journals.ekb.eg
AS Patki, KN Patil, S Kusuma, DB Muley… - Research on Chemical …, 2021 - Springer
… of 5-amino-1H-pyrazole-4-carbonitrile, which is presented in … 5-amino-1H-pyrazole-4-carbonitrile via intermediate (g) and (h… desired product 5-amino-1H-pyrazole-4-carbonitrile (Step 7). …
Number of citations: 8 link.springer.com
AR Moosavi-Zare, M Rezaei-Gohar, M Tavasoli… - Research on Chemical …, 2021 - Springer
… [4CSPy]ZnCl 3 was successfully applied as a catalyst for the synthesis of some 5-amino-1H-pyrazole-4-carbonitrile derivatives. … 5-Amino-1H-pyrazole-4-carbonitrile …
Number of citations: 6 link.springer.com

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